2-[(4-Ethylcyclohexyl)amino]propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(4-ethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(7-5-10)12-9(2)8-13/h9-13H,3-8H2,1-2H3 |
InChI Key |
HGKUWSOPMHKIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(C)CO |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Ethylcyclohexyl Amino Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the complete structure and stereochemistry of 2-[(4-Ethylcyclohexyl)amino]propan-1-ol, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons within the propanol (B110389) and ethylcyclohexyl fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the propanol and ethylcyclohexyl moieties through the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry, such as the relative orientation of substituents on the cyclohexane (B81311) ring (cis/trans isomerism).
Without experimental data, no specific correlations for this compound can be reported.
Stereochemical Assignments through Chiral Shift Reagents and Anisotropy Effects
The presence of chiral centers in this compound means it can exist as different stereoisomers. Chiral shift reagents could be employed to distinguish between enantiomers in an NMR spectrum by forming diastereomeric complexes that have different NMR chemical shifts. The magnitude of the induced shifts can sometimes be used in conjunction with computational modeling to infer the absolute configuration of the chiral centers. No studies utilizing these techniques for this specific compound have been found.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Analysis of Hydrogen Bonding Networks
The presence of both hydroxyl (-OH) and secondary amine (-NH) functional groups in this compound allows for the formation of complex hydrogen bonding networks. These non-covalent interactions are critical in dictating the compound's supramolecular chemistry, physical properties, and conformational preferences in both solution and the solid state. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing these interactions. researchgate.netnih.govnih.govuochb.czfu-berlin.deacs.orgmdpi.comucdavis.eduarxiv.orgprimescholars.com
In the condensed phase, extensive intermolecular hydrogen bonds are expected. The hydroxyl group can act as a hydrogen bond donor (O-H···N) to the nitrogen atom of a neighboring molecule or as a hydrogen bond acceptor (N-H···O) from the amine group. Similarly, self-association through O-H···O and N-H···N interactions can occur. The presence of these bonds in an IR spectrum would be indicated by a broadening and red-shifting (a shift to lower wavenumbers) of the O-H and N-H stretching bands compared to the free, non-bonded state. arxiv.orgprimescholars.com
Intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen (O-H···N) is also possible, which would lead to the formation of a five-membered ring. researchgate.netnih.gov The strength and prevalence of this intramolecular bond versus intermolecular interactions can be investigated using dilution studies in a non-polar solvent. primescholars.com In ¹H NMR spectroscopy, protons involved in hydrogen bonding typically exhibit a downfield chemical shift. The chemical shifts of the -OH and -NH protons can provide insight into the nature and strength of these interactions. nih.govuochb.czfu-berlin.deacs.org
The following table presents hypothetical data to illustrate the expected spectroscopic features indicative of hydrogen bonding in this compound.
| Spectroscopic Technique | Feature | Expected Observation (Hypothetical) | Interpretation |
| FT-IR | O-H Stretch | Broad band, ~3350 cm⁻¹ | Intermolecular O-H···N/O hydrogen bonding |
| N-H Stretch | Broad band, ~3300 cm⁻¹ | Intermolecular N-H···O hydrogen bonding | |
| ¹H NMR (in CDCl₃) | -OH Proton (δ) | 2.5 - 4.0 ppm (concentration-dependent) | Exchangeable proton involved in intermolecular H-bonding |
| -NH Proton (δ) | 1.5 - 3.0 ppm (concentration-dependent) | Exchangeable proton involved in intermolecular H-bonding |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₂₃NO), the exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally determined value to confirm its molecular formula.
The table below shows the calculated exact mass for the protonated molecule.
| Ion Formula | Calculated Exact Mass (Da) |
| [C₁₁H₂₄NO]⁺ | 186.18524 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by isolating a precursor ion and inducing its fragmentation to produce a spectrum of product ions. wikipedia.orgnationalmaglab.orgwvu.eduyoutube.comunt.edu The fragmentation of the protonated this compound molecule ([M+H]⁺, m/z 186.19) would likely proceed through several characteristic pathways for secondary amino alcohols. nih.govresearchgate.netresearchgate.net
A primary fragmentation event would be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. Another common pathway is the loss of a water molecule (H₂O) from the protonated molecular ion. Subsequent fragmentation of these primary product ions provides further structural information.
The following table outlines a plausible fragmentation pathway and the corresponding hypothetical m/z values for the major fragment ions of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) (Hypothetical) | Neutral Loss |
| 186.19 | [M+H-H₂O]⁺ | 168.17 | H₂O |
| 186.19 | [CH₃CH=NHCH(C₆H₁₀C₂H₅)]⁺ | 142.16 | C₃H₇OH |
| 186.19 | [CH₃CH(OH)CH₂NH₂C₆H₁₀]⁺ | 156.14 | C₂H₅ |
| 142.16 | [C₆H₁₀C₂H₅]⁺ | 111.12 | C₃H₅N |
Gas chromatography-mass spectrometry is a robust and widely used technique for separating and identifying volatile and semi-volatile compounds in a mixture. labcompare.compan.plthermofisher.comomicsonline.orgamericanpharmaceuticalreview.com In the context of this compound, GC-MS is crucial for assessing its purity. The sample is vaporized and separated on a GC column, with compounds eluting at different retention times based on their volatility and interaction with the stationary phase. The mass spectrometer then provides mass spectra for each eluting peak, allowing for their identification. This method can effectively identify starting materials, by-products from the synthesis, or degradation products. omicsonline.org
The following is a hypothetical GC-MS data table for a sample of this compound, illustrating its use in purity assessment.
| Retention Time (min) (Hypothetical) | Area (%) | Identification (based on MS library match) |
| 8.52 | 99.5 | This compound |
| 6.21 | 0.3 | 4-Ethylcyclohexanone (B1329521) (potential precursor) |
| 7.89 | 0.2 | Unidentified synthesis by-product |
X-ray Crystallography and Solid-State Characterization
While spectroscopic methods provide valuable information about molecular structure and connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. creative-biostructure.com
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. creative-biostructure.com This technique would definitively establish the relative stereochemistry of the chiral centers and the preferred conformation of the ethylcyclohexyl ring (e.g., chair conformation with the ethyl group in an equatorial or axial position). nih.gov Furthermore, it would reveal how the molecules pack in the crystal lattice and provide a detailed map of the intermolecular hydrogen bonding network that holds the crystal together. dergipark.org.tracs.org
The table below presents a set of hypothetical crystallographic parameters that could be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 14.32 |
| β (°) | 98.7 |
| Volume (ų) | 1238.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.002 |
| R-factor | 0.045 |
Advanced Spectroscopic and Structural Analysis of this compound Reveals Limited Publicly Available Data
A comprehensive review of scientific literature and structural databases indicates a significant lack of publicly available research on the specific polymorphic forms, crystal packing, and powder X-ray diffraction (PXRD) characteristics of the chemical compound this compound. Despite targeted searches for advanced spectroscopic and crystallographic data, no specific studies detailing these properties for this particular molecule were identified.
The investigation sought to provide a detailed analysis within a structured framework, focusing on the solid-state characterization of this compound. The intended scope was to elaborate on its potential polymorphism, the arrangement of molecules within its crystal lattice, and the characterization of its bulk crystalline form using PXRD. However, the absence of published crystallographic information files (CIFs), peer-reviewed articles, or database entries dedicated to the crystal structure of this compound prevents a scientifically rigorous discussion on these topics.
While general principles of polymorphism, crystal packing analysis, and PXRD are well-established in the field of materials science and pharmaceutical chemistry, their specific application and the resulting data for this compound are not documented in the accessible scientific domain. Therefore, the creation of data tables and a detailed discussion of research findings as per the requested article structure is not feasible at this time.
Further research, including experimental crystallographic studies, would be necessary to elucidate the solid-state properties of this compound and provide the data required for a thorough analysis of its polymorphism and crystal structure.
Computational Chemistry and Theoretical Investigations of 2 4 Ethylcyclohexyl Amino Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles. wikipedia.org These methods solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energy levels. numberanalytics.comnumberanalytics.com
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgcore.ac.uk DFT calculations can determine the optimized geometry of 2-[(4-Ethylcyclohexyl)amino]propan-1-ol, corresponding to the minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until a stable configuration is reached.
From the optimized geometry, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Value |
|---|---|
| Optimized Geometric Parameters | |
| C-N Bond Length (amino-propyl) | 1.47 Å |
| C-O Bond Length (propan-1-ol) | 1.43 Å |
| C-N-C Bond Angle | 112° |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with similar functional groups.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.orgnumberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. numberanalytics.com
For this compound, high-level ab initio calculations would yield more accurate electronic energies, electron affinities, and ionization potentials. aps.org These methods are computationally more demanding but are essential for obtaining benchmark-quality data on the molecule's electronic structure and for validating the results from less computationally expensive methods like DFT.
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between orbitals. wikipedia.orgperiodicodimineralogia.it It provides a localized, Lewis-like picture of the molecular electronic structure, which is useful for interpreting charge transfer and hyperconjugative interactions. materialsciencejournal.org
In the case of this compound, NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). materialsciencejournal.org This analysis reveals the stabilizing interactions within the molecule, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds. The magnitude of the second-order perturbation energy, E(2), associated with these interactions indicates their strength.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ*(C-H) | 2.5 |
| LP (O) | σ*(C-H) | 1.8 |
Note: This table presents hypothetical E(2) values to illustrate the types of interactions that NBO analysis would identify.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the conformational landscape and dynamic behavior of molecules. These methods are particularly valuable for flexible molecules like this compound, which can adopt numerous conformations. chemrxiv.orgrsc.org
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and to determine their relative energies. libretexts.orglibretexts.org Molecular Mechanics (MM) methods, such as the MM2 force field, provide a computationally efficient way to explore the potential energy surface of a molecule. acs.orgresearchgate.net These methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded interactions.
Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. researcher.lifenih.gov An MD simulation of this compound would reveal how the molecule moves and changes its conformation over time at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules or its environment.
Through these simulations, it is possible to identify the most stable conformers, which correspond to the lowest energy states. For this compound, the orientation of the ethyl group on the cyclohexane (B81311) ring (axial vs. equatorial) and the rotation around the various single bonds will lead to a complex conformational landscape.
Table 3: Illustrative Relative Energies of Stable Conformers of this compound
| Conformer | Ethyl Group Orientation | Propanol (B110389) Chain Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Anti | 0.0 |
| 2 | Equatorial | Gauche | 0.8 |
| 3 | Axial | Anti | 2.1 |
Note: The data is hypothetical and serves to illustrate the expected relative stabilities of different conformations based on general principles of conformational analysis of substituted cyclohexanes. sapub.orglibretexts.org
The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. wikipedia.org Exploring the PES is a systematic way to find all possible stable conformations (local minima) and the transition states that connect them. nih.govacs.org
For this compound, the PES would be explored by systematically changing key dihedral angles and calculating the energy at each point. This process maps out the energy landscape of the molecule, revealing the low-energy valleys that correspond to stable conformers and the mountain passes that represent the energy barriers for conformational changes. The results of a PES scan can be used to construct a conformational energy map, which provides a comprehensive overview of the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Solvent Effects on Molecular Conformation and Isomerization
The conformation of this compound is influenced by the stereochemistry of its two chiral centers and the cis/trans isomerism of the 1,4-disubstituted cyclohexane ring. The ethyl and the aminopropanol (B1366323) substituents can be arranged in either a cis or trans configuration, with the trans-isomer generally being more thermodynamically stable due to the preference for bulky groups to occupy equatorial positions.
Computational studies, were they to be conducted, would typically employ methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) combined with implicit and explicit solvent models. These models would simulate the effect of different solvent environments (e.g., polar protic, polar aprotic, and nonpolar) on the conformational equilibrium. For instance, polar solvents would be expected to stabilize conformations with larger dipole moments by solvating the hydroxyl and secondary amine groups through hydrogen bonding. The relative energies of the various cis and trans isomers, as well as different rotamers of the aminopropanol side chain, would be calculated to predict the most stable structures in solution.
Table 1: Hypothetical Solvent Effects on Conformational Isomers of this compound This table is illustrative and based on general principles of conformational analysis, as specific data for the target compound is not available.
| Isomer | Solvent | Predicted Predominant Conformation | Rationale |
| trans | Hexane | Di-equatorial | Minimizes steric hindrance in nonpolar environments. |
| trans | Water | Di-equatorial with specific solvation | Polar solvent stabilizes polar groups; di-equatorial remains favored. |
| cis | Hexane | Axial-equatorial | Higher energy conformation due to 1,3-diaxial interactions. |
| cis | Water | Axial-equatorial with enhanced solvation | Potential for intramolecular hydrogen bonding may be influenced by solvent competition. |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. Calculations would be run on the optimized geometries of the most stable conformers. The predicted shifts would then be compared to experimental data, if available, to confirm the assigned structure and stereochemistry.
IR Frequencies: The infrared (IR) spectrum of this compound could be predicted by calculating the harmonic vibrational frequencies. These calculations would identify characteristic vibrational modes, such as the O-H and N-H stretching frequencies (expected around 3300-3400 cm-1), C-H stretching, and C-N and C-O stretching vibrations. Scaling factors are often applied to the calculated frequencies to better match experimental values.
Table 2: Predicted Spectroscopic Data (Illustrative) This table represents typical predicted values for a molecule with similar functional groups. It is not based on actual calculations for this compound.
| Parameter | Predicted Value Range | Functional Group Assignment |
| 1H NMR Shift (ppm) | 3.5 - 4.0 | -CH(OH)- |
| 13C NMR Shift (ppm) | 65 - 75 | -CH(OH)- |
| IR Frequency (cm-1) | 3350 - 3450 | O-H stretch |
| IR Frequency (cm-1) | 3300 - 3400 | N-H stretch |
Structure-Based Computational Approaches
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to generate hypotheses about its potential biological targets. For example, given its structural similarity to certain beta-adrenergic agonists, it could be docked into the active sites of adrenergic receptors. Such studies would provide insights into plausible binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and a calculated binding affinity, which could guide further experimental investigation.
Homology Modeling for Related Systems
In the absence of an experimentally determined 3D structure for a protein target of interest, homology modeling can be used to construct a theoretical model. If this compound were hypothesized to interact with a specific receptor for which no crystal structure exists, a homology model could be built using the amino acid sequence of the target and the known structure of a related (homologous) protein as a template. This model could then be used in the aforementioned molecular docking studies to explore potential interactions with the compound.
Chemical Reactivity, Mechanistic Studies, and Derivatization Strategies of 2 4 Ethylcyclohexyl Amino Propan 1 Ol
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies specifically for 2-[(4-Ethylcyclohexyl)amino]propan-1-ol have not been reported. However, the principles of reaction rate determination and the elucidation of reaction mechanisms for similar amino alcohols can be applied to predict its behavior.
Rate Law Determination for Key Transformations
The determination of the rate law for reactions involving this compound, such as N-alkylation or O-acylation, would follow standard experimental protocols. The reaction rate would be expected to depend on the concentration of the amino alcohol and the respective electrophile. For a hypothetical reaction, such as its esterification with acetic acid, the rate law could be expressed as:
Rate = k[this compound]^m[Acetic Acid]^n
Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders would be determined by systematically varying the initial concentrations of the reactants and measuring the effect on the initial reaction rate. For analogous esterification reactions of alcohols, the process is often catalyzed by an acid, which would also be included in the rate law. For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid has been studied, providing a framework for how such an analysis would be conducted. mdpi.com
Activation Energy and Reaction Mechanism Elucidation
The activation energy (Ea) for a particular reaction of this compound could be determined by studying the temperature dependence of the rate constant, using the Arrhenius equation. This would provide insight into the energy barrier that must be overcome for the reaction to proceed.
Mechanistic elucidation would involve a combination of kinetic data, product analysis, and computational modeling. For example, in a reaction involving nucleophilic substitution at the nitrogen or oxygen, the mechanism could be either SN1 or SN2, depending on the substrate, solvent, and other reaction conditions. The steric hindrance posed by the 4-ethylcyclohexyl group might influence the preferred pathway. Studies on the dehydration of 2-propanol have utilized Langmuir-Hinshelwood-Hougen-Watson (LHHW) type mechanisms to describe the kinetic data, which could be a model for studying heterogeneous catalytic reactions of this compound. researchgate.net
Functional Group Interconversions and Modifications
The presence of both an amino and a hydroxyl group allows for a rich variety of functional group interconversions and modifications.
Selective Derivatization at Amino vs. Hydroxyl Groups (e.g., O- or N-arylation, amidation)
Selective derivatization of the amino or hydroxyl group is a key challenge in the chemistry of amino alcohols. The relative nucleophilicity of the nitrogen and oxygen atoms can be modulated by the reaction conditions, particularly the pH.
N-Derivatization: In basic conditions, the amino group is typically more nucleophilic than the hydroxyl group, favoring reactions at the nitrogen. Reagents like acyl chlorides or anhydrides would lead to the formation of amides. N-arylation could be achieved using reagents like fluoroarenes under suitable conditions.
O-Derivatization: To achieve selective O-derivatization, the amino group can be protected, for example, by converting it into a less nucleophilic carbamate (B1207046). Alternatively, in acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophiles, allowing the hydroxyl group to react. libretexts.org
The choice of solvent and catalyst is also crucial for achieving selectivity.
Illustrative Data for Selective Derivatization of Amino Alcohols (General)
| Reaction Type | Reagent | Conditions | Predominant Product |
|---|---|---|---|
| N-Acylation | Acyl Chloride | Basic (e.g., triethylamine) | Amide |
| O-Acylation | Acyl Chloride | Acidic (e.g., HCl) | Ester |
| N-Alkylation | Alkyl Halide | Basic | Secondary/Tertiary Amine |
Oxidation and Reduction Reactions of the Alcohol and Amine Functionalities
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. Selective oxidation to the aldehyde can be achieved using milder reagents like pyridinium (B92312) chlorochromate (PCC), while stronger oxidants like potassium permanganate (B83412) or chromic acid would yield the carboxylic acid. The secondary amine can also be oxidized, but this often leads to a mixture of products. Gold-based catalysts have been shown to be effective for the selective oxidation of amino alcohols to amino acids. mdpi.com The presence of the amino group can influence the activity and selectivity of the catalyst. mdpi.com
Reduction: The functional groups in this compound are already in a reduced state. Further reduction is generally not applicable unless other reducible functional groups are introduced through derivatization.
Complexation Chemistry
Amino alcohols are known to act as bidentate or monodentate ligands in coordination chemistry, forming complexes with various metal ions. alfa-chemistry.comtandfonline.com The nitrogen of the amino group and the oxygen of the hydroxyl group can both coordinate to a metal center, forming a stable chelate ring. researchgate.net The ability of the hydroxyl group to be deprotonated allows amino alcohols to act as bridging ligands between multiple metal ions, leading to the formation of polynuclear complexes. researchgate.net
The complexation behavior of this compound would be expected to be similar. It could form complexes with transition metals such as copper(II), nickel(II), and cobalt(II). alfa-chemistry.com The stereochemistry of the resulting complexes would be influenced by the coordination geometry of the metal ion and the steric bulk of the 4-ethylcyclohexyl group. The formation of these complexes can be studied using techniques like infrared spectroscopy, UV-visible spectroscopy, and X-ray crystallography.
Formation of Metal Complexes (e.g., with transition metals)
Amino alcohols are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions, particularly transition metals. alfa-chemistry.commdpi.com The this compound molecule possesses both a nitrogen atom (from the secondary amine) and an oxygen atom (from the primary alcohol) that can act as donor atoms, allowing it to function as a bidentate ligand.
The nitrogen and oxygen atoms can coordinate to a central metal ion to form a stable five-membered chelate ring. wikipedia.org The formation of such complexes is a common feature of amino alcohols and contributes to their diverse applications in catalysis and materials science. alfa-chemistry.commdpi.com The ethylcyclohexyl and methyl groups on the ligand would influence the steric and electronic properties of the resulting metal complex, potentially affecting its stability, solubility, and catalytic activity.
The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including X-ray crystallography, to determine their precise structure.
While no specific metal complexes of this compound have been reported, the study of similar amino alcohol ligands provides insight into the expected coordination behavior. For instance, various transition metal complexes with chiral amino alcohols have been synthesized and characterized. alfa-chemistry.com
Investigation of Ligand Binding Modes and Coordination Geometries
The binding mode of this compound to a metal center is anticipated to be primarily as a bidentate N,O-ligand. This coordination mode is common for amino alcohols and leads to the formation of a stable chelate ring. wikipedia.org However, other binding modes, such as monodentate coordination through either the nitrogen or the oxygen atom, might be possible under specific reaction conditions or with certain metal ions.
The coordination geometry of the resulting metal complex will depend on several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the ligand-to-metal ratio, and the presence of other coordinating ligands or counter-ions. Common coordination geometries for transition metal complexes include octahedral, square planar, and tetrahedral. libretexts.org
For example, a copper(II) ion, which often exhibits a distorted square-pyramidal or octahedral geometry, could coordinate to two molecules of this compound and other ligands (like water or anions) to satisfy its coordination sphere. The crystal structure of a related compound, {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol}-κ³N,N',O-dinitratocopper(II), reveals a distorted square-pyramidal geometry where the amino alcohol acts as a tridentate ligand. nih.gov This suggests that the specific structure of the amino alcohol can influence its denticity and the resulting complex geometry.
Table 1: Predicted Coordination Properties of this compound with Transition Metals
| Metal Ion (Example) | Likely Coordination Number | Common Geometries | Potential Ligand Binding Mode |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Bidentate (N,O) |
| Ni(II) | 4, 6 | Square Planar, Octahedral | Bidentate (N,O) |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Bidentate (N,O) |
| Zn(II) | 4 | Tetrahedral | Bidentate (N,O) |
This table is predictive and based on the general coordination chemistry of amino alcohols and the specified transition metals.
Formation of Covalent and Non-Covalent Adducts
The amino and hydroxyl groups in this compound are capable of forming both covalent and non-covalent adducts with other molecules.
Covalent Adducts:
Michael Addition: The secondary amine can act as a nucleophile and undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds. researchgate.net This reaction would result in the formation of a new carbon-nitrogen bond. Similarly, the hydroxyl group can participate in an oxa-Michael addition. rsc.org
Schiff Base Formation: While primary amines are more commonly associated with Schiff base formation, secondary amines can react with aldehydes and ketones to form enamines. nih.gov However, the reaction of the amino alcohol functionality with carbonyl compounds can also lead to the formation of oxazolidine (B1195125) rings through an intramolecular cyclization of an intermediate hemiaminal.
Non-Covalent Adducts:
The potential for hydrogen bonding is a significant feature of this compound. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the secondary amine can act as a hydrogen bond donor. These interactions can lead to the formation of non-covalent adducts with other molecules containing hydrogen bond acceptors or donors. These interactions are crucial in molecular recognition and self-assembly processes.
Studies of Isomerization Processes (e.g., cis/trans, enantiomerization)
The stereochemistry of the 4-ethylcyclohexyl group in this compound allows for the existence of cis and trans diastereomers. The ethyl group and the amino-propanol substituent can be on the same side (cis) or on opposite sides (trans) of the cyclohexane (B81311) ring.
The interconversion between these isomers, or epimerization, can be achieved under certain conditions, often catalyzed by acids or bases, or through hydrogenation/dehydrogenation catalysts like Raney nickel. researchgate.net The thermodynamic equilibrium will typically favor the trans isomer, where the bulkier substituent (the amino-propanol group) occupies an equatorial position to minimize steric strain. Studies on related 4-substituted cyclohexylamines have shown that the trans isomer is thermodynamically more stable. nih.gov
Furthermore, the propan-1-ol backbone contains a chiral center at the carbon atom bearing the amino group and the methyl group. This means that this compound can exist as a pair of enantiomers (R and S). Enantiomerization, the interconversion of enantiomers, would require breaking and reforming of covalent bonds and is generally not a facile process under normal conditions. Resolution of the racemic mixture or asymmetric synthesis would be required to obtain enantiomerically pure forms of the compound.
Table 2: Thermodynamic Parameters for the Disproportionation of Cyclohexylamine (B46788) (an analogous process)
| Temperature (K) | ΔrH° (kJ mol⁻¹) | ΔrS° (J mol⁻¹ K⁻¹) | ΔrG° (kJ mol⁻¹) |
| 433 | -5.6 | -11.9 | -0.4 |
| 443 | -5.6 | -11.9 | -0.3 |
| 453 | -5.6 | -11.9 | -0.2 |
| 463 | -5.6 | -11.9 | -0.1 |
Data from a study on the disproportionation of cyclohexylamine to dicyclohexylamine, which provides insight into the thermodynamics of reactions involving cyclohexylamine derivatives. bibliotekanauki.plresearchgate.neticm.edu.pl
Synthesis and Characterization of Structural Analogues and Derivatives of 2 4 Ethylcyclohexyl Amino Propan 1 Ol
Systematic Modification of the Cyclohexyl Moiety
The 4-ethylcyclohexyl group serves as a foundational scaffold that can be systematically altered to probe the effects of steric bulk, lipophilicity, and electronic properties. Modifications range from simple changes in the alkyl substituent to the introduction of diverse functional groups on the cyclohexane (B81311) ring.
Variation of Alkyl Chain Length and Branching (e.g., 4-Methylcyclohexyl, 4-Propylcyclohexyl)
Altering the alkyl substituent at the 4-position of the cyclohexyl ring is a common strategy to modulate the compound's properties. The synthesis of these analogues typically begins with the appropriately substituted cyclohexylamine (B46788) or cyclohexanone (B45756). For instance, the synthesis of the 4-methylcyclohexyl analogue can be achieved using trans-4-methylcyclohexylamine as a starting material. google.comijcrt.org This amine can be reacted with a propylene (B89431) oxide equivalent or undergo reductive amination with a suitable three-carbon ketone or aldehyde followed by reduction to yield the desired aminopropanol (B1366323).
A general synthetic approach involves the reaction of the corresponding 4-alkylcyclohexylamine with propylene oxide, which yields a mixture of regioisomers. The primary product is typically the secondary alcohol resulting from the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide.
| Compound Name | Structure | Key Precursor |
|---|---|---|
| 2-[(4-Methylcyclohexyl)amino]propan-1-ol | 4-Methylcyclohexylamine | |
| 2-[(4-Propylcyclohexyl)amino]propan-1-ol | 4-Propylcyclohexylamine |
Introduction of Other Substituents on the Cyclohexyl Ring
Beyond simple alkyl groups, a wide array of other chemical functionalities can be introduced onto the cyclohexyl ring to create analogues with distinct electronic and steric profiles. The synthesis of such compounds often requires multi-step sequences starting from commercially available or readily prepared substituted cyclohexanes. researchgate.net For example, palladium-catalyzed cross-coupling reactions can be employed on bromo-substituted cyclohexyl precursors to introduce a broad range of functional groups. nih.gov
Synthetic strategies could involve:
Reductive amination: Starting with a 4-substituted cyclohexanone (e.g., 4-methoxycyclohexanone, 4-hydroxycyclohexanone), reductive amination with alaninol (2-aminopropan-1-ol) can directly install the aminopropanol side chain.
Nucleophilic substitution: A cyclohexyl ring bearing a leaving group (like a tosylate or halide) can be reacted with alaninol.
Click chemistry: An azido-functionalized cyclohexyl precursor could be reacted with an alkyne-modified propanolamine (B44665) derivative.
The introduction of polar groups like hydroxyls, ethers, or amides can significantly alter the physicochemical properties of the resulting molecules. The synthesis of complex cyclohexanol (B46403) analogues has been reported in various contexts, demonstrating the chemical tractability of these systems. arabjchem.org
Derivatization of the Amino-propanol Chain
The amino-propanol chain offers multiple sites for chemical modification, including the hydroxyl group, the amino group, and the carbon backbone itself. These derivatizations can lead to isomers, homologues, and N-substituted analogues.
Isomeric Propanol (B110389) Analogues (e.g., 2-[(4-Ethylcyclohexyl)amino]propan-2-ol)
Rearranging the positions of the amino and hydroxyl groups on the three-carbon chain leads to structural isomers. A key isomer is the tertiary alcohol, 2-[(4-Ethylcyclohexyl)amino]propan-2-ol, where the hydroxyl group is on the C2 carbon. The synthesis of such tertiary amino alcohols can be approached by reacting the primary amine (4-ethylcyclohexylamine) with a suitable epoxide, such as 2,2-dimethyloxirane (B32121) (isobutylene oxide). The ring-opening of this epoxide by the amine would yield the desired 1-amino-2-methylpropan-2-ol (B44913) structure.
The synthesis of a related compound, 2-(4-methylcyclohexyl)propan-2-ol, has been achieved through the hydrogenation of α-Terpineol, indicating that catalytic methods can be effective for preparing the substituted cyclohexyl alcohol core. prepchem.com Another related structure, 2-(Cis-4-amino-cyclohexyl)-propan-2-ol, is also documented, further supporting the accessibility of these isomeric scaffolds. bldpharm.com
Variation of the Alkyl Group on the Amino Nitrogen (e.g., N-propyl-DL-alaninol)
Modification of the secondary amine by replacing the hydrogen with an alkyl group creates N-substituted derivatives. The synthesis of these compounds can be approached in a couple of ways. One method involves the N-alkylation of the parent compound, 2-[(4-Ethylcyclohexyl)amino]propan-1-ol, although this can sometimes lead to over-alkylation.
A more controlled approach involves a convergent synthesis. First, the desired N-alkyl-alaninol is prepared. For example, to synthesize N-propyl-DL-alaninol, one could start with DL-alanine. The amino group of alanine (B10760859) is first alkylated with a propyl halide (e.g., 1-bromopropane) under basic conditions. monash.edu The resulting N-propyl-DL-alanine is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid to a primary alcohol, yielding N-propyl-DL-alaninol. nih.gov This N-alkylated aminopropanol can then be reacted with 4-ethylcyclohexanone (B1329521) via reductive amination to produce the final N-substituted target molecule.
Elongation or Shortening of the Carbon Chain (e.g., Butanol, Ethanol analogues)
Altering the length of the carbon chain connecting the amino and hydroxyl groups results in homologous analogues.
Butanol Analogues: An elongated, four-carbon chain creates butanolamine derivatives. The synthesis of a related structure, 4-{[4-(propan-2-yl)cyclohexyl]amino}butan-2-ol, provides a template for this modification. smolecule.com A potential synthesis for a 4-ethylcyclohexyl butanol analogue could involve the reaction of 4-ethylcyclohexylamine with 1,2-epoxybutane. Nucleophilic attack by the amine on the terminal carbon of the epoxide would yield 1-[(4-ethylcyclohexyl)amino]butan-2-ol.
Ethanol Analogues: Shortening the chain to two carbons results in an ethanolamine (B43304) derivative. These can be synthesized by reacting 4-ethylcyclohexylamine with a two-carbon electrophile containing a hydroxyl group or a precursor. A common method is the ring-opening of ethylene (B1197577) oxide with 4-ethylcyclohexylamine, which directly yields 2-[(4-ethylcyclohexyl)amino]ethan-1-ol. This reaction is a straightforward and high-yielding method for producing β-amino alcohols. nih.gov
| Compound Name | Structure | Modification Type |
|---|---|---|
| 2-[(4-Ethylcyclohexyl)amino]propan-2-ol | Isomeric Analogue | |
| 1-[(4-Ethylcyclohexyl)amino]butan-2-ol | Chain Elongation | |
| 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol | Chain Shortening |
Cyclization and Ring-Expansion Derivatives
The inherent bifunctionality of this compound, possessing both a secondary amine and a primary alcohol, makes it a prime candidate for the synthesis of various heterocyclic derivatives through cyclization reactions. These reactions can lead to the formation of five-membered rings, such as oxazolidines, or other heterocyclic systems depending on the cyclizing agent employed.
One common strategy for the cyclization of amino alcohols involves the use of phosgene (B1210022) or its equivalents to form oxazolidinone rings. For instance, the reaction of a compound structurally similar to this compound with a carbonylating agent can proceed via an intramolecular condensation to yield the corresponding oxazolidin-2-one. The mechanism involves the initial formation of a carbamate (B1207046) intermediate, followed by a nucleophilic attack of the hydroxyl group on the carbonyl carbon, leading to ring closure.
Ring-expansion reactions of derivatives of this compound represent a more complex synthetic challenge. Such transformations could potentially be achieved through rearrangement reactions of suitably functionalized precursors. For example, a Tiffeneau-Demjanov-like rearrangement could be envisioned, where a diazotization of a related aminomethylcyclohexyl derivative could induce a ring expansion of the cyclohexane moiety to a seven-membered ring. However, the successful execution of such a reaction would be highly dependent on the specific substrate and reaction conditions.
The synthesis of N-(2-chloroethyl)-N'-(cyclohexyl)-N-nitrosourea analogues, while belonging to a different class of compounds, provides insights into the reactivity of N-cyclohexylamines and the influence of substituents on their chemical behavior. nih.gov
Comparative Analysis of Structural and Electronic Properties Across Analogues
The structural and electronic properties of analogues of this compound are significantly influenced by the stereochemistry of the 4-ethylcyclohexyl group (cis vs. trans) and the nature of other substituents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are invaluable tools for elucidating these properties.
NMR Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the cyclohexane ring can provide detailed information about the conformation of the ring and the orientation of the ethyl and amino-propanol substituents. For the trans isomer, where the ethyl and the amino groups are in a diequatorial orientation, the axial protons on the cyclohexane ring are expected to resonate at a different frequency compared to the equatorial protons. In contrast, the cis isomer, with one axial and one equatorial substituent, would exhibit a different set of chemical shifts and coupling constants. A comparative study of cis- and trans-cinnamic acid polymorphs using NMR has demonstrated the power of this technique in distinguishing between stereoisomers based on their distinct spectral signatures. nih.govresearchgate.net
Infrared Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively. The position and shape of these bands can be influenced by hydrogen bonding, which in turn is affected by the stereochemistry of the molecule. A comparative IR study of cis- and trans-cinnamic acid has shown that differences in hydrogen bonding between the two isomers lead to noticeable changes in their IR spectra. nih.govresearchgate.net
Electronic Properties: The electronic properties of these analogues can be investigated using computational methods, such as Density Functional Theory (DFT). These calculations can provide insights into the electron distribution, molecular orbital energies, and other electronic parameters. For example, the relative energies of the cis and trans isomers can be calculated to determine their thermodynamic stability. Furthermore, the calculated electronic properties can be correlated with the observed reactivity of the compounds. A study on cyclohexasilane isomers utilized DFT calculations to complement experimental spectroscopic data and understand the electronic differences between the cis and trans forms. researchgate.net
The synthesis of a related compound, 3-[(4-Propylcyclohexyl)amino]propan-1-ol, suggests that these types of molecules can be prepared through the reaction of an amino alcohol with a corresponding cyclohexyl derivative. evitachem.com A general process for preparing cycloalkylpropanolamines has also been patented, indicating the industrial relevance of this class of compounds. google.com While a product listing for 2-[(2-Methylcyclohexyl)amino]propan-1-ol exists, detailed synthetic and characterization data are not publicly available. bldpharm.com
Below is a table summarizing the expected differences in spectroscopic data for cis and trans isomers of this compound based on general principles and data from analogous systems.
| Spectroscopic Technique | Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |
| ¹H NMR | Chemical Shift of Cyclohexyl Protons | Broader range of chemical shifts due to axial and equatorial environments. | More defined chemical shifts, with distinct signals for axial and equatorial protons. |
| Coupling Constants (J) | Complex coupling patterns due to varied dihedral angles. | Larger J-values for trans-diaxial couplings. | |
| ¹³C NMR | Chemical Shift of Cyclohexyl Carbons | Different chemical shifts for carbons due to steric interactions in the axial position. | Generally more downfield shifts for equatorial carbons compared to axial ones in the cis isomer. |
| IR Spectroscopy | O-H and N-H Stretching | May show differences in band position and width due to intramolecular hydrogen bonding possibilities. | Potentially different hydrogen bonding patterns affecting the O-H and N-H bands. |
Future Research Directions and Potential Applications in Chemical Science
Exploration of Advanced Catalytic Synthesis Routes
The efficient and stereoselective synthesis of 2-[(4-Ethylcyclohexyl)amino]propan-1-ol is a primary area for future research. While classical methods such as the ring-opening of epoxides are viable, advanced catalytic strategies could offer higher atom economy, milder reaction conditions, and better control over stereochemistry. acsgcipr.orgacs.org
Future explorations could focus on "borrowing hydrogen" or "hydrogen autotransfer" cascades. acs.orgresearchgate.net These methods, often employing iridium or nickel catalysts, could enable the direct coupling of 4-ethylcyclohexanol (B27859) with 2-aminopropan-1-ol, liberating water as the sole byproduct. acs.orgtaylorandfrancis.com Another promising avenue is the development of biocatalytic routes using engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of 1-hydroxypropan-2-one with 4-ethylcyclohexylamine, offering high enantioselectivity under mild aqueous conditions. nih.gov
| Potential Catalytic Strategy | Proposed Reactants | Potential Catalyst Class | Key Advantages |
| Reductive Amination | 4-Ethylcyclohexanone (B1329521) and 2-Aminopropan-1-ol | Ni, Pd, or Pt-based catalysts | High atom economy, direct C-N bond formation |
| Hydrogen Autotransfer | 4-Ethylcyclohexanol and 2-Aminopropan-1-ol | Iridium or Ruthenium pincer complexes | Environmentally benign (water byproduct), mild conditions |
| Epoxide Ring-Opening | 1,2-Epoxypropane and 4-Ethylcyclohexylamine | Chiral Lewis acids (e.g., Ti(OiPr)₄) | Regio- and stereoselective control |
| Biocatalysis | 1-Hydroxypropan-2-one and 4-Ethylcyclohexylamine | Engineered Amine Dehydrogenases (AmDHs) | High enantioselectivity (>99% ee), green solvent (water) |
Development of Novel Analytical Probes for Structural Analysis
Given that this compound is a chiral molecule, the development of rapid and sensitive methods for determining its enantiomeric excess (ee) is crucial. Future research could involve designing novel chiral derivatizing agents or stereodynamic probes for chiroptical sensing. figshare.comacs.org
One approach involves using achiral probes, such as specific arylisocyanates or aromatic aldehydes, that react with the amino alcohol to form diastereomeric carbamates or Schiff bases. nih.govnsf.gov These derivatives often exhibit distinct and quantifiable signals in Circular Dichroism (CD) spectroscopy, allowing for the determination of the absolute configuration and enantiomeric composition from a single measurement. nih.govresearchgate.net The development of a probe specifically tailored to the steric and electronic profile of the 4-ethylcyclohexyl group could enhance the sensitivity and accuracy of such analyses.
Theoretical Predictions of Undiscovered Chemical Properties
Computational chemistry offers a powerful tool for predicting the physical, chemical, and electronic properties of this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) calculations can be employed to model its molecular structure, vibrational frequencies, and electronic characteristics.
A key area for theoretical investigation is the analysis of the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals govern the compound's reactivity, indicating whether the amine or alcohol group is more likely to act as an electron donor (nucleophile) or acceptor in various reactions. researchgate.net Such predictions can guide the rational design of synthetic routes and help anticipate the compound's behavior as a ligand or reactant.
| Predicted Property | Computational Method | Potential Insight |
| Conformational Analysis | Molecular Mechanics (MMFF), DFT | Determination of the most stable chair conformations of the cyclohexyl ring and rotamers. |
| HOMO/LUMO Energies | Density Functional Theory (DFT) | Prediction of nucleophilic/electrophilic sites and general reactivity. |
| Solvation Energy | Solvation Models (e.g., PCM) | Estimation of solubility in various organic and aqueous solvents. |
| pKa Values | DFT with thermodynamic cycles | Prediction of the basicity of the amine and acidity of the alcohol. |
Role as a Versatile Chemical Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound makes it an attractive chiral building block for diversity-oriented synthesis. iris-biotech.dediva-portal.org The vicinal amino alcohol motif is a privileged structure found in numerous pharmaceuticals and biologically active compounds. nih.govresearchgate.net
Future research could utilize this compound as a scaffold to synthesize libraries of more complex molecules. For instance, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the secondary amine can undergo N-alkylation or acylation, providing two independent vectors for structural diversification. Its application as a chiral auxiliary or ligand in asymmetric catalysis is another promising direction, building on the well-established utility of amino alcohols in this field. alfa-chemistry.com It could be a precursor for synthesizing novel oxazolidinone derivatives, which are valuable intermediates in organic synthesis. nih.gov
Investigation of Reaction Mechanisms with Other Chemical Entities at a Fundamental Level
A fundamental understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes. The interplay between the secondary amine and the primary alcohol functional groups can lead to complex and interesting reactivity.
Future mechanistic studies could investigate its role in intramolecular cyclization reactions to form substituted piperidines or morpholines, which are common heterocyclic motifs. rsc.org For example, activation of the alcohol followed by intramolecular nucleophilic attack by the amine is a plausible route. Furthermore, its interaction with metal centers as a bidentate ligand could be explored. Mechanistic studies using techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy would clarify transition states and intermediates, enabling the optimization of reactions where this compound is either a reactant or a catalyst.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Ethylcyclohexyl)amino]propan-1-ol, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves reductive amination between 4-ethylcyclohexanone and 2-aminopropan-1-ol under hydrogenation conditions (e.g., using palladium catalysts). Key intermediates include the Schiff base formed during the reaction. Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm amine proton shifts (~δ 1.5–2.5 ppm) and cyclohexyl group geometry .
- HPLC with UV detection (λ = 210–230 nm) to monitor reaction progress and purity (>95%) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ ~228.3 m/z) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies involve:
- pH-dependent degradation assays (e.g., incubate at pH 2–9, 37°C) with periodic sampling analyzed via HPLC to detect hydrolysis byproducts (e.g., cyclohexylamine derivatives) .
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests thermal stability for storage) .
- Light exposure tests (ICH Q1B guidelines) to evaluate photodegradation risks .
Q. What in vitro biological screening models are suitable for initial activity profiling?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cancer cell line panels : MTT assays on HeLa or MCF-7 cells to screen for cytotoxic activity (IC₅₀ calculations) .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., β-adrenergic receptors) to identify key interactions (e.g., hydrogen bonding with hydroxyl/amine groups) .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models to correlate substituent effects (e.g., ethylcyclohexyl group) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis of published datasets to identify variables (e.g., cell line specificity, assay protocols) causing discrepancies .
- Dose-response refinement : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolite profiling (LC-MS/MS) to detect active/inactive metabolites that may explain variability .
Q. How can stereochemical effects of the ethylcyclohexyl group be experimentally validated?
Methodological Answer:
- X-ray crystallography to resolve the chair/boat conformation of the cyclohexyl ring and its impact on amine group orientation .
- Chiral HPLC with polysaccharide columns to separate enantiomers and assess their individual bioactivities .
- NOESY NMR to analyze spatial proximity between ethyl substituents and propanol backbone .
Methodological Considerations for Data Interpretation
- Contradictory Reactivity Data : Conflicting oxidation/reduction outcomes may arise from solvent polarity (e.g., aqueous vs. anhydrous conditions) or catalyst choice (e.g., Pt vs. Pd). Systematic optimization via Design of Experiments (DoE) is recommended .
- Biological Selectivity : Use kinetic solubility assays (PBS/DPBS) to differentiate true activity from aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
